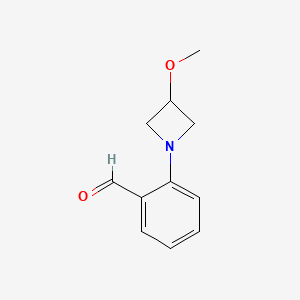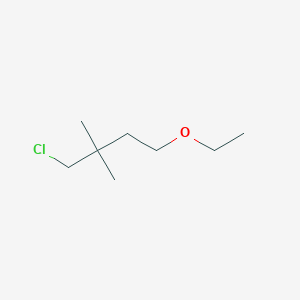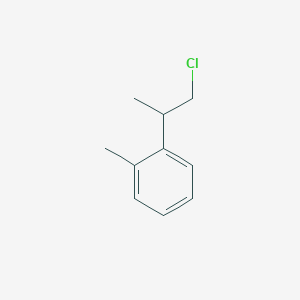
2-(3-Methoxyazetidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxyazetidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . It is characterized by the presence of a benzaldehyde group attached to a 3-methoxyazetidine ring. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
The synthesis of 2-(3-Methoxyazetidin-1-yl)benzaldehyde typically involves the reaction of 3-methoxyazetidine with benzaldehyde under specific conditions. One common method involves the use of hydrogen and palladium hydroxide as catalysts in methanol, followed by the addition of hydrochloric acid . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion. Industrial production methods may vary, but they generally follow similar principles, with adjustments made for scale and efficiency.
Chemical Reactions Analysis
2-(3-Methoxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Methoxyazetidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyazetidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of these targets, leading to changes in cellular processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .
Comparison with Similar Compounds
2-(3-Methoxyazetidin-1-yl)benzaldehyde can be compared with similar compounds such as 3-Fluoro-5-(3-methoxyazetidin-1-yl)benzaldehyde . While both compounds share the azetidine ring structure, the presence of different substituents (e.g., fluorine vs. hydrogen) can lead to variations in their chemical properties and reactivity. This uniqueness makes this compound valuable for specific applications where its particular chemical characteristics are advantageous.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure allows it to participate in various reactions and interact with different molecular targets, making it a valuable tool in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(3-methoxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H13NO2/c1-14-10-6-12(7-10)11-5-3-2-4-9(11)8-13/h2-5,8,10H,6-7H2,1H3 |
InChI Key |
FRCQXFCNSRXBBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN(C1)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)
![Benzyl 1-(1-methyl-1H-pyrazol-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13188905.png)
![4-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)morpholine](/img/structure/B13188915.png)
![1-[1-(Aminomethyl)cyclobutyl]-1-(1-methylcyclopropyl)ethan-1-ol](/img/structure/B13188925.png)
![N-[3-(Hydroxymethyl)cyclopentyl]acetamide](/img/structure/B13188945.png)




![2-{2-[(Benzyloxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}acetic acid](/img/structure/B13188962.png)


![N-{[4-(trifluoromethoxy)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B13188997.png)
